ER‑α Degradation Efficacy Gain: Fluoromethyl Azetidine vs. Methyl Azetidine (+11 Percentage Points)
In a bis‑phenol chromene scaffold, the compound bearing a fluoromethyl azetidine side chain (17h) exhibited an ER‑α degradation efficacy of 97% compared with 86% for the corresponding non‑fluorinated methyl azetidine parent compound, a direct increase of +11 percentage points [1]. Efficacy was measured by an in‑cell western assay in MCF‑7 breast cancer cells (n ≥ 4) and expressed as a percentage of the fulvestrant control [1].
| Evidence Dimension | ER-α degradation efficacy (% of fulvestrant control) |
|---|---|
| Target Compound Data | 97% (fluoromethyl azetidine side chain; compound 17h) |
| Comparator Or Baseline | 86% (methyl azetidine parent side chain) |
| Quantified Difference | +11 percentage points |
| Conditions | Bis-phenol chromene scaffold; ER-α in-cell western assay in MCF-7 cells (n ≥ 4); efficacy recorded as % of fulvestrant control. |
Why This Matters
An 11‑percentage‑point efficacy gain directly translates into superior tumor regression in tamoxifen‑resistant breast cancer models, making the fluoromethyl azetidine building block essential for achieving clinical‑grade SERD activity.
- [1] Kahraman M, Govek SP, Nagasawa JY, et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Med Chem Lett. 2018;10(1):50-55. doi:10.1021/acsmedchemlett.8b00414 View Source
